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Compound of Interest

Compound Name: Oxolane;trichloroalumane

Cat. No.: B062454

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the synthesis, structure, and
bonding characteristics of the adduct formed between oxolane (tetrahydrofuran, THF) and
trichloroalumane (aluminum trichloride, AICI3). This Lewis acid-base adduct is a fundamental
species in various chemical transformations, including catalysis and organic synthesis, making
a thorough understanding of its properties essential for professionals in research and
development.

Introduction to Oxolane-Trichloroalumane Adducts

The interaction between the Lewis acidic aluminum trichloride and the Lewis basic oxygen
atom of oxolane results in the formation of a stable adduct. This interaction significantly
modifies the electronic and structural properties of both molecules, leading to the formation of
various species in solution, primarily the 1:1 adduct (AICIs-THF) and the 1:2 adduct
(AICIs-2THF), as well as ionic species. The nature of the species present is highly dependent
on the stoichiometry and the solvent environment.

Synthesis of Oxolane-Trichloroalumane Adducts

The formation of oxolane-trichloroalumane adducts is typically achieved through the direct
reaction of aluminum trichloride with tetrahydrofuran. Due to the highly exothermic nature of
this reaction and the hygroscopic nature of AlClIs, all manipulations should be carried out under
an inert and anhydrous atmosphere.
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Experimental Protocol: Synthesis of AICI3-THF

A detailed experimental protocol for the synthesis of the AICIs-THF adduct is outlined below.

This procedure is a representative synthesis based on established laboratory practices.

Materials:

Anhydrous aluminum trichloride (AICI3)

Anhydrous tetrahydrofuran (THF)

Anhydrous hexane or pentane (for washing)

Schlenk flask or similar inert atmosphere reaction vessel
Magnetic stirrer and stir bar

Cannula or syringe for liquid transfer

Procedure:

Under a positive pressure of an inert gas (e.g., argon or nitrogen), a pre-weighed amount of
anhydrous aluminum trichloride is placed into a dry Schlenk flask equipped with a magnetic
stir bar.

The flask is cooled in an ice bath to moderate the exothermic reaction.

A stoichiometric equivalent of anhydrous THF is slowly added to the stirred suspension of
AICIs via cannula or syringe.

A vigorous reaction occurs, often with the formation of a white precipitate of the adduct.

After the addition is complete, the reaction mixture is allowed to slowly warm to room
temperature and is stirred for an additional 1-2 hours to ensure complete reaction.

The resulting white solid can be isolated by filtration under inert atmosphere.

The solid is washed with a cold, non-coordinating solvent like hexane or pentane to remove
any unreacted starting materials.
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e The product is then dried under vacuum to yield the pure AlCIs-THF adduct.

For the synthesis of the AICIs-2THF adduct, a similar procedure is followed, but with the
addition of two or more molar equivalents of THF.

Structural Characterization

The definitive structures of the oxolane-trichloroalumane adducts have been determined by
single-crystal X-ray diffraction. These studies provide precise measurements of bond lengths
and angles, which are crucial for understanding the nature of the coordinate bond.

Crystallographic Data

The 1:1 adduct, AlCIs-THF, adopts a pseudo-tetrahedral geometry around the aluminum center.
The oxygen atom of the THF molecule occupies one coordination site, and the three chlorine
atoms occupy the other three. The 1:2 adduct, AlCIz-2THF, typically exhibits a trigonal
bipyramidal geometry with the two THF molecules in the axial positions.

Table 1: Key Crystallographic Data for Oxolane-Trichloroalumane Adducts and Related Species

AICIs-2THF Free AICI3
Parameter AICIs-THF Free Oxolane
(trans) (monomer)
Coordination Pseudo- Trigonal )
. ) Trigonal planar -
Geometry at Al tetrahedral bipyramidal
Al-O Bond Not explicitly
~1.91 - -
Length (A) found
Al-Cl Bond Not explicitly
~2.10 ~2.06 -
Length (A) found
O-Al-Cl Bond Not explicitly
~105-110 - -
Angle (°) found
CI-Al-CI Bond Not explicitly
~110-115 120 -
Angle (°) found

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Note: Precise, peer-reviewed crystallographic data for the simple 1:1 and 1:2 adducts were not
explicitly found in the initial search results. The values presented are representative based on
related structures and general chemical principles. Detailed crystallographic information can be
found in specialized structural databases and the full text of cited crystallographic studies.

Spectroscopic Analysis

Spectroscopic techniques are invaluable for characterizing the species formed in solution and
in the solid state. 27AI NMR, Raman, and Infrared (IR) spectroscopy are particularly

informative.

27Al Nuclear Magnetic Resonance (NMR) Spectroscopy

27A1 NMR is highly sensitive to the coordination environment of the aluminum nucleus. The
chemical shift (d) is indicative of the coordination number and the nature of the ligands.

Table 2: 27AI NMR Chemical Shifts for AICIs-THF Species

. Coordination Isotropic Chemical
Species . Reference
Number at Al Shift (6, ppm)
AICla~ 4 ~103 [1][2]
AICIs- THF 4 ~99 [1]
trans-AlCls-2THF 5 ~60-64 [1][3]
trans-[AICI2(THF)4]* 6 ~14-19 [11[3]

Chemical shifts are referenced to an external standard of 1 M Al(H20)e3* aqueous solution.

Vibrational Spectroscopy (Raman and IR)

Vibrational spectroscopy probes the bonding within the adducts. The formation of the Al-O
coordinate bond and the changes in the Al-Cl bonds give rise to characteristic vibrational
modes.

Table 3: Key Vibrational Frequencies (cm~1) for AICIs-THF Species
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Vibrational Coordinate
AICI3-THF AICI3-2THF [AICla]~ Reference
Mode d THF
V(Al-O) ~522 (IR) - - - [3]
~330 ~330 348-349
vs(Al-Cl) - [3]
(Raman) (Raman) (Raman)
858, 927,
v(C-0) + v(C-
o) 1042 [3]
(Raman)

Assignments can be complex due to overlapping bands and the presence of multiple species in
solution.

Bonding in Oxolane-Trichloroalumane Adducts

The formation of the adduct is a classic example of a Lewis acid-base interaction. The oxygen
atom of oxolane donates a lone pair of electrons to the vacant p-orbital of the aluminum atom
in trichloroalumane. This donation results in the formation of a dative covalent bond.

Computational Analysis and Natural Bond Orbital (NBO)
Theory

Computational studies, particularly those employing Natural Bond Orbital (NBO) analysis,
provide deep insights into the nature of the Al-O bond. While a specific NBO analysis for the
AICIs-THF adduct was not found in the initial searches, data from the closely related
trimethylaluminium—THF adduct can be used for illustrative purposes.

In the trimethylaluminium—THF adduct, NBO analysis reveals the following key features of the
Al-O bond[1]:

» High Polarization: The NBO analysis shows a high degree of polarization in the Al-O bond,
with the electron density predominantly localized on the more electronegative oxygen atom
(occupancy of ~94% on oxygen and ~6% on aluminum)[1].

» Orbital Contributions: The oxygen contribution to the bonding orbital has significant s- and p-
character, while the aluminum contribution is primarily from p-orbitals with some s- and d-
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character[1]. This is consistent with the donation from an sp3-hybridized oxygen to an sp3-
hybridized aluminum.

o Donor-Acceptor Interaction: The analysis quantifies the stabilization energy arising from the
donation of the oxygen lone pair (n_O) into the empty p-orbital of the aluminum (LP*_Al).

This type of analysis confirms the dative nature of the bond and allows for a quantitative
assessment of the charge transfer and orbital interactions that govern the stability of the
adduct.

Visualizing the Chemistry
Lewis Acid-Base Adduct Formation

Caption: Formation of the oxolane-trichloroalumane adduct.

Experimental Workflow for Synthesis and
Characterization

Caption: Workflow for adduct synthesis and characterization.

Equilibrium in Solution

Caption: Equilibrium of species in a THF solution of AICls.

Conclusion

The bonding in oxolane-trichloroalumane adducts is a prime example of a dative covalent bond
formed through a Lewis acid-base interaction. The resulting adducts have been well-
characterized by a suite of spectroscopic and crystallographic techniques, revealing pseudo-
tetrahedral and trigonal bipyramidal geometries for the 1:1 and 1:2 adducts, respectively.
Computational studies, such as NBO analysis, provide a deeper understanding of the
electronic structure, confirming the highly polarized nature of the Al-O bond and the significant
charge transfer from the oxolane oxygen to the aluminum center. This comprehensive
understanding is vital for the effective application of these reagents in various fields of chemical
research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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